molecular formula C10H14FNO B2482333 1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene CAS No. 883539-37-5

1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene

Cat. No.: B2482333
CAS No.: 883539-37-5
M. Wt: 183.226
InChI Key: GIAZEWHIGQCIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene is a useful research compound. Its molecular formula is C10H14FNO and its molecular weight is 183.226. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-2-9(7-12)13-10-5-3-4-8(11)6-10/h3-6,9H,2,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAZEWHIGQCIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)OC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Medicinal Chemistry Applications of 3-Fluorophenoxy Alkylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry, structure-activity relationships (SAR), and synthetic protocols for 3-fluorophenoxy alkylamine derivatives . It focuses on their role as privileged scaffolds in monoamine transporter inhibitors, sigma receptor ligands, and PET radiotracers.

Technical Guide & Whitepaper [1]

Executive Summary

The 3-fluorophenoxy alkylamine motif represents a critical "privileged structure" in neuropharmacology.[1] While 4-substituted analogs (e.g., Fluoxetine, Paroxetine) dominate the SSRI landscape, the 3-fluoro (meta-fluoro) substitution offers distinct physicochemical and pharmacological advantages.

This guide explores three core applications:

  • Selectivity Tuning: Modulating SERT/NET/DAT selectivity ratios by shifting halogen position from para to meta.

  • Sigma Receptor Targeting: High-affinity binding to

    
     receptors for neuroprotective and antipsychotic therapeutics.[1]
    
  • Radiopharmaceuticals: Use of the 3-position for

    
    F-labeling in Positron Emission Tomography (PET), providing metabolic stability distinct from 4-fluorination.[1]
    

Chemical Space & SAR Analysis

The introduction of a fluorine atom at the 3-position of the phenoxy ring induces specific electronic and steric changes that differ significantly from the 2- or 4-positions.[1]

The "Fluorine Effect" in the Meta-Position[1]
  • Metabolic Stability: Unlike the 4-position (para), which is the primary site for cytochrome P450 hydroxylation, the 3-position is less metabolically vulnerable. However, placing a fluorine here can block alternative metabolic pathways or influence the electronics of the ether oxygen.

  • Electronic Induction: The highly electronegative fluorine at the meta position exerts a strong inductive effect (

    
    ) on the ether oxygen, reducing its basicity and altering hydrogen bond acceptor capability.
    
  • Conformational Bias: The 3-F atom can lock the phenoxy ring into specific conformations relative to the alkylamine chain due to dipole-dipole interactions, influencing binding affinity.

Comparative SAR: Transporter Selectivity

Data from multi-target ligands (e.g., ITI-333 analogs) illustrates how shifting the substituent affects affinity (


).
Compound ClassSubstituent (Phenoxy)SERT

(nM)
NET

(nM)
5-HT


(nM)
Primary Utility
Fluoxetine 4-CF

~1>1000LowSSRI (Antidepressant)
Atomoxetine 2-Me>100~5LowNRI (ADHD)
Compound 37 *3-F Mixed Mixed High Multi-target (Pain/Psychosis)
Nisoxetine 2-OMe2800.7LowNRI (Research Tool)

*Compound 37 derived from ITI-333 SAR studies (Li et al., 2020).[1]

Key Insight: The 3-fluorophenoxy motif often results in "balanced" inhibition or shifts selectivity towards 5-HT


/Sigma profiles rather than pure transporter inhibition.[1]

Therapeutic Case Studies

Case Study A: Sigma-1 ( ) Receptor Ligands

The 3-fluorophenoxy moiety is a potent pharmacophore for


 receptors, which are targets for neuroprotection and cognitive enhancement.[1]
  • Lead Compound: N-(2-((5-((3-Fluorophenoxy)methyl)isoxazol-3-yl)oxy)ethyl)-N-methylcyclobutanamine (Compound 17).[1][2]

  • Mechanism: The 3-F group enhances lipophilicity (

    
    ) and provides a specific electrostatic contact within the 
    
    
    
    binding pocket.
  • Outcome: High affinity (

    
     nM) and significant neurite outgrowth activity in PC12 cells.[2]
    
Case Study B: F-Labeled Radiotracers

In PET imaging, the 3-position is frequently used when the 4-position is required for receptor binding (e.g., a hydroxyl group) or when 4-fluorination leads to rapid defluorination.[1]

  • Application:

    
    F-labeling of phenoxy alkylamines allows for imaging of SERT/NET distribution in the brain.
    
  • Advantage: The meta-label is often more stable to in vivo defluorination compared to ortho-labels, providing cleaner background signals.[1]

Experimental Protocols

Synthesis of 3-(3-Fluorophenoxy)propylamine Derivatives

Method: Mitsunobu Etherification This protocol couples a 3-fluorophenol with an amino-alcohol to generate the core scaffold.[1]

Reagents:

  • 3-Fluorophenol (1.0 eq)[1]

  • 3-(Dimethylamino)-1-propanol (1.0 eq)[1]

  • Triphenylphosphine (PPh

    
    , 1.2 eq)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Preparation: Dissolve 3-fluorophenol (1.12 g, 10 mmol) and PPh

    
     (3.14 g, 12 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere. Cool to 0°C.[3]
    
  • Addition: Add 3-(dimethylamino)-1-propanol (1.03 g, 10 mmol) dropwise.

  • Activation: Add DIAD (2.42 g, 12 mmol) dropwise over 15 minutes, maintaining temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Concentrate solvent in vacuo. Redissolve residue in EtOAc (100 mL) and wash with 1N NaOH (2 x 50 mL) to remove unreacted phenol.

  • Purification: Extract the organic phase with 1N HCl (3 x 30 mL). Combine acidic extracts, basify to pH 10 with 4N NaOH, and extract back into DCM (3 x 50 mL). Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Validation: Verify structure via

    
    H-NMR (characteristic triplet for -O-CH
    
    
    
    - at
    
    
    4.0 ppm).
F-Radiolabeling (Nucleophilic Substitution)

Target: Introduction of


F at the 3-position of a nitro-precursor.[1]

Protocol:

  • Precursor: Use a 3-nitrophenoxy alkylamine derivative (Boc-protected amine).[1]

  • Drying: Azeotropically dry [

    
    F]fluoride with Kryptofix 2.2.2/K
    
    
    
    CO
    
    
    in acetonitrile.
  • Labeling: Add precursor (2-5 mg) in DMSO (0.5 mL). Heat to 130°C for 15 min.

  • Deprotection: Add 1N HCl and heat at 100°C for 5 min to remove Boc group.

  • Purification: Semi-preparative HPLC (C18 column, EtOH/Buffer gradient).

Visualization of Mechanisms & Pathways

SAR Decision Tree: Phenoxy Alkylamines

This diagram illustrates how substitution patterns dictate the therapeutic class of the molecule.

SAR_Tree Core Phenoxy Alkylamine Scaffold Sub2 2-Substitution (Ortho) Core->Sub2 Sub3 3-Substitution (Meta) Core->Sub3 Sub4 4-Substitution (Para) Core->Sub4 Target_NET NET Selectivity (e.g., Atomoxetine) Sub2->Target_NET Steric Twist Target_Sigma Sigma / 5-HT2A (e.g., ITI-333 analogs) Sub3->Target_Sigma Electronic/Lipophilic Effect_F 3-Fluoro Effect: Metabolic Stability Lipophilicity Tuning Sub3->Effect_F Target_SERT SERT Selectivity (e.g., Fluoxetine) Sub4->Target_SERT Linear Topography

Caption: SAR decision tree showing how the position of substitution on the phenoxy ring directs biological selectivity toward NET, SERT, or Sigma receptors.

Synthetic Pathway: Mitsunobu Etherification

The primary route for constructing the 3-fluorophenoxy ether linkage.

Synthesis_Pathway Phenol 3-Fluorophenol Reagents PPh3 + DIAD (Mitsunobu Conditions) Alcohol 3-(Dimethylamino)-1-propanol Betaine Betaine Intermediate (PPh3-DIAD Complex) Reagents->Betaine THF, 0°C Oxyphos Oxyphosphonium Intermediate Betaine->Oxyphos + Alcohol Product 3-(3-Fluorophenoxy)propylamine Derivative Oxyphos->Product + Phenol (SN2 Inversion)

Caption: Step-wise mechanism of the Mitsunobu reaction used to synthesize the 3-fluorophenoxy alkylamine core.

References

  • Li, P., et al. (2020). "Discovery of ITI-333, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders." ACS Chemical Neuroscience, 11(16), 2464–2480. Link

  • Guo, L., et al. (2018). "Discovery of N-cyclobutylaminoethoxyisoxazole derivatives as novel sigma-1 receptor ligands with neurite outgrowth."[1][2] RSC Advances, 8, 8603-8616. Link

  • Perrone, M. G., et al. (2014). "Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses." Current Topics in Medicinal Chemistry, 14(7), 855-864.[4] Link

  • Wong, D. T., et al. (1995). "Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug." Life Sciences, 57(5), 411-441.

Sources

The Strategic Incorporation of Fluorine in Amino Ethers: A Guide to Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of fluorinated amino ethers, a chemical class of significant interest in drug discovery. By dissecting the nuanced effects of fluorine substitution on the constituent amine and ether moieties, we will elucidate the causal mechanisms behind observed changes in potency, selectivity, metabolic stability, and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to optimize amino ether-based therapeutic candidates.

Introduction: The Allure of the Fluorinated Amino Ether Scaffold

Amino ethers represent a versatile and privileged scaffold in medicinal chemistry, found in a multitude of clinically successful drugs targeting a diverse range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The inherent polarity of the ether oxygen and the basicity of the amino group provide key interaction points for target binding and contribute to aqueous solubility. However, these same features can also present challenges, such as rapid metabolism and poor blood-brain barrier penetration.

The strategic incorporation of fluorine—the most electronegative element—into the amino ether framework offers a compelling strategy to address these limitations and fine-tune molecular properties with a level of precision unmatched by other halogens.[1] This guide will systematically deconstruct the SAR of fluorinated amino ethers, moving from the fundamental physicochemical consequences of fluorination to its impact on molecular conformation and, ultimately, biological activity.

The Ripple Effect: How Fluorine Sculpts the Physicochemical Landscape

The introduction of a fluorine atom or a fluorinated motif into an amino ether molecule initiates a cascade of electronic and steric effects that profoundly alter its fundamental properties. Understanding these changes is paramount to rational drug design.

Modulating Amine Basicity (pKa): A Balancing Act

The basicity of the amino group is a critical determinant of a drug's ionization state at physiological pH, which in turn influences its solubility, permeability, and target engagement. The strong electron-withdrawing nature of fluorine can significantly reduce the pKa of a nearby amine.[1]

  • α-Fluorination: Placement of fluorine on the carbon adjacent to the nitrogen atom leads to a substantial decrease in basicity due to the powerful inductive effect. This can be advantageous in reducing unwanted interactions with off-target ion channels (e.g., hERG) or in facilitating passage across biological membranes by increasing the population of the neutral species.

  • β-Fluorination and Beyond: As the distance between the fluorine atom and the amine increases, the inductive effect diminishes, resulting in a more subtle modulation of pKa. This allows for finer control over the desired level of basicity.

Table 1: Illustrative Impact of Fluorination on Amine pKa

CompoundPosition of FluorineApproximate pKaRationale for Change
PropylamineN/A10.7Reference compound
2-Fluoro-propylamineα to amine~8.5Strong inductive electron withdrawal by fluorine reduces the electron density on the nitrogen, making it a weaker base.
3-Fluoro-propylamineβ to amine~9.8The inductive effect is attenuated by the increased distance, resulting in a less pronounced decrease in basicity.
Tuning Lipophilicity (LogP/LogD): Navigating the Hydrophobic-Hydrophilic Spectrum

Lipophilicity is a key parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on lipophilicity is context-dependent and can be counterintuitive.[2][3]

  • Single Fluorine Substitution: Replacing a hydrogen atom with a fluorine atom generally increases lipophilicity due to the hydrophobic nature of the C-F bond.[4][5]

  • Polyfluorination: The introduction of multiple fluorine atoms, such as a trifluoromethyl (-CF3) group, can have a more complex effect. While increasing the overall molecular weight and surface area, the strong polarization of the C-F bonds can also lead to increased interactions with polar environments, sometimes resulting in a decrease in lipophilicity or a nuanced change in the distribution coefficient (LogD) at different pH values.[2] The trifluoromethoxy group (-OCF3) is a notable substituent that enhances lipophilicity and metabolic stability.[6]

Enhancing Metabolic Stability: Blocking Sites of Oxidation

The ether and alkyl portions of amino ethers are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes. Fluorination can effectively block these metabolic "soft spots."[1][7][8]

  • Blocking C-H Oxidation: Replacing a metabolically labile C-H bond with a stronger and less electron-rich C-F bond can prevent hydroxylation. This is a widely employed strategy to increase the half-life of a drug.[7]

  • Altering Electronic Properties: The electron-withdrawing nature of fluorine can deactivate adjacent C-H bonds, making them less susceptible to enzymatic oxidation.

Conformational Control: The "Gauche" Effect and Pre-organization for Binding

Beyond its electronic influence, fluorine's unique steric and stereoelectronic properties can be harnessed to control the conformational preferences of flexible amino ether molecules.[9][10] This pre-organization of the ligand into a bioactive conformation can lead to significant gains in binding affinity and selectivity.

The "gauche effect" is a well-documented phenomenon where a C-F bond prefers a gauche orientation relative to an adjacent C-O or C-N bond.[9] This preference arises from a combination of hyperconjugation and electrostatic interactions. By strategically placing fluorine atoms, medicinal chemists can favor specific rotamers and influence the overall three-dimensional shape of the molecule.[10]

Conformational_Control cluster_0 Non-Fluorinated Amino Ether cluster_1 Fluorinated Amino Ether a Free Rotation (Multiple Low-Energy Conformations) b Restricted Rotation (Favored Bioactive Conformation) a->b Fluorination (Gauche Effect)

Caption: Fluorination can restrict bond rotation, favoring a specific conformation.

Structure-Activity Relationship (SAR) Case Studies

The true power of fluorination is realized in its application to specific biological targets. The following sections explore hypothetical and literature-inspired SAR case studies for fluorinated amino ethers in different therapeutic areas.

Fluorinated Amino Ethers as CNS-Targeting Agents

The blood-brain barrier (BBB) presents a formidable challenge for drug delivery to the central nervous system (CNS). Fluorination can be a key strategy to enhance BBB penetration.[11][12][13][14]

  • Increased Lipophilicity: As discussed, judicious fluorination can increase lipophilicity, favoring passive diffusion across the lipid-rich BBB.

  • Reduced pKa: Lowering the basicity of the amine reduces the proportion of the charged species at physiological pH, which is generally less able to cross the BBB.

  • Masking Hydrogen Bond Donors: While not directly related to the amino ether core, fluorination of other parts of the molecule can mask hydrogen bond donors, further enhancing membrane permeability.

BBB_Penetration_Workflow start Lead Amino Ether (Poor CNS Penetration) step1 Introduce Fluorine (e.g., -F, -CF3, -OCF3) start->step1 step2 Measure Physicochemical Properties (LogP, pKa) step1->step2 Modifies Properties step3 In Vitro BBB Permeability Assay (e.g., PAMPA, Caco-2) step2->step3 Predicts Permeability step4 In Vivo Microdialysis in Rodents step3->step4 Confirms In Vivo end Optimized Candidate (Enhanced CNS Exposure) step4->end

Caption: Workflow for optimizing CNS penetration of amino ethers using fluorination.

Fluorinated Amino Ethers as Enzyme Inhibitors

Fluorinated amino ethers can serve as potent and selective enzyme inhibitors. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, or it can participate in unique interactions with the enzyme active site.[15][16][17]

  • Bioisosteric Replacement: Replacing a key hydroxyl group with a fluorine atom can probe the importance of hydrogen bonding. If activity is retained, it suggests that the hydrogen bond donor is not critical for binding.

  • Enhanced Binding Affinity: The polarized C-F bond can engage in favorable orthogonal multipolar interactions with carbonyl groups or aromatic rings in the enzyme's active site, leading to increased potency.

  • Mechanism-Based Inhibition: A strategically placed fluorine can act as a leaving group upon enzymatic processing, leading to the formation of a reactive intermediate that covalently modifies and irreversibly inhibits the enzyme.[17]

Experimental Protocol: Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Purify the target enzyme and prepare a stock solution of a known substrate.

  • Inhibitor Preparation: Synthesize and purify a series of fluorinated amino ether analogs. Prepare stock solutions in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the enzyme, buffer, and varying concentrations of the inhibitor.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC50 value for each compound by fitting the data to a dose-response curve.

Fluorinated Amino Ethers as GPCR Ligands

The SAR of GPCR ligands is often highly sensitive to small structural modifications. Fluorination provides a powerful tool to explore and optimize ligand-receptor interactions.[18][19]

  • Probing Binding Pockets: A "fluorine scan," where fluorine is systematically introduced at different positions of the amino ether scaffold, can map out the steric and electronic requirements of the GPCR binding pocket.

  • Improving Selectivity: Subtle changes in conformation and electronic distribution induced by fluorination can lead to significant improvements in selectivity for the target receptor over related subtypes.

  • Modulating Agonist/Antagonist Activity: The electronic effects of fluorine can influence the charge distribution of the pharmacophore, potentially switching a compound from an agonist to an antagonist or vice versa.

Synthetic Strategies for Fluorinated Amino Ethers

The successful exploration of the SAR of fluorinated amino ethers relies on the availability of efficient and regioselective synthetic methods.

  • Nucleophilic Fluorination: Reagents such as diethylaminosulfur trifluoride (DAST) and its analogs can be used to introduce fluorine by displacing a hydroxyl group.

  • Electrophilic Fluorination: Reagents like N-fluorobenzenesulfonimide (NFSI) can be used to introduce fluorine onto electron-rich carbons.

  • Building Block Approach: The use of commercially available or readily synthesized fluorinated building blocks (e.g., fluorinated alcohols, amines, or ethers) is often the most efficient strategy.[20][21][22][23][24]

Synthetic_Strategies start Non-Fluorinated Amino Ether Precursor method1 Nucleophilic Fluorination (e.g., DAST on alcohol precursor) start->method1 method2 Electrophilic Fluorination (e.g., NFSI on enolate precursor) start->method2 method3 Building Block Assembly (Coupling of fluorinated fragments) start->method3 end Fluorinated Amino Ether method1->end method2->end method3->end

Caption: Common synthetic routes to fluorinated amino ethers.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the amino ether scaffold provides a powerful and versatile approach to optimize drug candidates. By understanding the fundamental principles of how fluorine modulates physicochemical properties, conformation, and metabolic stability, medicinal chemists can rationally design molecules with improved potency, selectivity, and pharmacokinetic profiles. The continued development of novel fluorination methodologies and a deeper understanding of fluorine's interactions with biological macromolecules will undoubtedly lead to the discovery of new and innovative fluorinated amino ether therapeutics.

References

  • Yang, Y., Taponard, A., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

  • Yang, Y., Taponard, A., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-fluoroamines. Organic Chemistry Portal. [Link]

  • Yang, Y., Taponard, A., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

  • Sun, H., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current topics in medicinal chemistry. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of medicinal chemistry. [Link]

  • O'Hagan, D. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein journal of organic chemistry. [Link]

  • Gouverneur, V., & O'Hagan, D. (2024). Origami with small molecules: exploiting the C–F bond as a conformational tool. Beilstein Journal of Organic Chemistry. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Singh, P., & Kumar, A. (2021). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. [Link]

  • Lin, P., & DesMarteau, D. D. (1999). Synthesis and Properties of Fluorinated Ethers with Fluorobenzene Rings. Inorganic Chemistry. [Link]

  • Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Singh, V., & Liu, J. (2022). Fluorine in drug discovery: Role, design and case studies. World Journal of Methodology. [Link]

  • Wagner, B., & Camerino, M. A. (2018). Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. Molecules. [Link]

  • Szałaj, N., & Bojarski, A. J. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Biomolecules. [Link]

  • Costello, M. G., et al. (2011). Methods of making fluorinated ethers, fluorinated ethers, and uses thereof.
  • Eger, E. I., et al. (2007). Anesthetic properties of some fluorinated oxolanes and oxetanes. Anesthesia and analgesia. [Link]

  • Sun, H., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. [Link]

  • Szałaj, N., & Bojarski, A. J. (2021). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules. [Link]

  • Zhang, Z., et al. (2021). Terminally Fluorinated Glycol Ether Electrolyte for Lithium Metal Batteries. OSTI.GOV. [Link]

  • Adcock, J. L., & Lagow, R. J. (1975). Synthesis of the fluorinated ethers, "perfluoroglyme" and "perfluorodiglyme" by direct fluorination. The Journal of Organic Chemistry. [Link]

  • Sun, H., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Bentham Science. [Link]

  • Zafrani, Y., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • Ni, Y., & Lu, L. (2019). Fluorine-Containing Inhalation Anesthetics: Chemistry, Properties and Pharmacology. Current medicinal chemistry. [Link]

  • Geldenhuys, W. J., & Van der Schyf, C. J. (2011). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future medicinal chemistry. [Link]

  • Gillis, E. P., et al. (2015). The role of fluorine in medicinal chemistry. Journal of medicinal chemistry. [Link]

  • Al-Aboudi, A., et al. (2021). Fluorinated Rings: Conformation and Application. Chemistry – A European Journal. [Link]

  • Zafrani, Y., et al. (2021). Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism. Journal of Medicinal Chemistry. [Link]

  • Zafrani, Y., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • O'Hagan, D. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. [Link]

  • Wikipedia. (n.d.). Metossiflurano. Wikipedia. [Link]

  • Le, P. V., & Silverman, R. B. (2019). Fluorinated mechanism-based inhibitors: common themes and recent developments. Journal of enzyme inhibition and medicinal chemistry. [Link]

  • Wikipedia. (n.d.). Methoxyflurane. Wikipedia. [Link]

  • Amano, M., et al. (2018). Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. Antimicrobial agents and chemotherapy. [Link]

  • Han, B., et al. (2022). Impact of the fluorination degree of ether-based electrolyte solvents on Li-metal battery performance. OSTI.GOV. [Link]

  • American Chemical Society (ACS). (n.d.). Fluorinated Conformationally-Restricted G-Aminobutyric Acid Aminotransferase Inhibitors. Semantic Scholar. [Link]

  • Kumar, K., & Yoder, N. C. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

  • Guerrero, A., et al. (2007). New fluorinated derivatives as esterase inhibitors. Synthesis, hydration and crossed specificity studies. Bioorganic & medicinal chemistry. [Link]

  • Longdom Publishing. (n.d.). Clinical Significance and Role of Ethers as Anesthetics. Longdom Publishing. [Link]

  • Stoddart, L. A., et al. (2015). Fluorescent ligands: Bringing light to emerging GPCR paradigms. British journal of pharmacology. [Link]

  • Zhang, Z., et al. (2024). Unveiling the Impact of Solvent Fluorination on Ether-Based Electrolytes in Sodium-Ion Pouch Cells. ResearchGate. [Link]

  • Trinquet, E., et al. (2013). Fluorescent ligands to investigate GPCR binding properties and oligomerization. ResearchGate. [Link]

  • Fair, R. S., & Anderson, J. L. (2021). Conformational distributions of helical perfluoroalkyl substances and impacts on stability. Environmental Science: Processes & Impacts. [Link]

  • Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]

  • Brigaud, T., et al. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. [Link]

  • Peters, J. U. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of medicinal chemistry. [Link]

  • Trinquet, E., et al. (2013). Fluorescent ligands to investigate GPCR binding properties and oligomerization. Biochemical Society transactions. [Link]

Sources

Technical Guide: Fluorine-Mediated Lipophilicity Modulation in 1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the physicochemical impact of the fluorine substituent at the meta (3-) position of the 1-[(1-Aminobutan-2-yl)oxy]benzene scaffold (CAS: 883539-37-5). In drug discovery, this structural motif—an aryloxyalkylamine—is frequently utilized in the design of neurotransmitter transporter inhibitors (e.g., NET/SERT reuptake inhibitors).

The introduction of fluorine is a strategic bioisosteric modification intended to modulate lipophilicity (LogP/LogD) , metabolic stability , and electronic distribution without significantly altering the steric footprint of the molecule.[1] This document details the mechanistic role of the fluorine atom in this specific architecture and provides validated protocols for assessing its impact.[2]

Physicochemical Mechanics of the 3-Fluoro Substituent

Electronic Inductive Effects (-I)

The fluorine atom is the most electronegative element (Pauling scale: 3.98). When substituted at the 3-position (meta) of the benzene ring:

  • Inductive Withdrawal (-I): The fluorine exerts a strong electron-withdrawing inductive effect through the

    
    -framework. Unlike the para position, where resonance effects (+R) can compete, the meta position is dominated by induction.
    
  • Ether Oxygen Modulation: The electron deficiency induced in the aromatic ring pulls electron density away from the ether oxygen. This reduces the Lewis basicity of the ether oxygen, potentially lowering its susceptibility to oxidative metabolism.

  • pKa Influence: While the primary amine is separated from the aromatic ring by an oxy-alkyl chain, the -I effect propagates, albeit weakly, to lower the pKa of the amine. A lower pKa (closer to physiological pH 7.4) increases the fraction of the neutral, uncharged species, thereby enhancing membrane permeability (LogD).

Lipophilicity Modulation (LogP vs. LogD)

Fluorine is often termed a "polar hydrophobe."

  • C-F vs. C-H: Replacing a hydrogen with fluorine typically increases the partition coefficient (LogP) due to the low polarizability of the fluorine 2s/2p electrons. For a typical aromatic ring, a meta-F substitution increases LogP by approximately +0.15 to +0.25 units .

  • Dipole Vector: The C-F bond introduces a strong dipole. In the meta position, this vector adds to the existing dipole of the ether linkage. If these dipoles oppose, net polarity decreases (increasing lipophilicity); if they align, net polarity increases. In 1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene, the conformational flexibility of the alkoxy chain allows the molecule to adopt conformations that minimize the overall dipole moment in non-polar media, further supporting lipophilicity.

Metabolic Blockade

The C-F bond strength (~116 kcal/mol) renders the 3-position inert to cytochrome P450-mediated hydroxylation. This "metabolic blocking" forces metabolism to less favorable sites or slows overall clearance, improving the pharmacokinetic (PK) half-life.

Experimental Protocols

To validate the theoretical lipophilicity shifts, the following self-validating protocols are recommended.

Protocol A: High-Throughput LogD Determination (Chromatographic Hydrophobicity Index)

This method uses fast-gradient HPLC to correlate retention time with lipophilicity, calibrated against standards.

Reagents:

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile (ACN).

  • Standards: Theophylline, Propranolol, Amitriptyline (spanning LogD -0.5 to 3.0).

Workflow:

  • Calibration: Inject the standard mixture. Plot Retention Time (

    
    ) vs. Literature LogD values to generate a calibration curve (
    
    
    
    required).
  • Sample Prep: Dissolve this compound in DMSO to 10 mM. Dilute to 100 µM in 50:50 ACN:Water.

  • Analysis: Inject 5 µL onto a C18 reversed-phase column (e.g., Waters XBridge). Run a linear gradient (0% to 100% B over 5 min).

  • Calculation: Use the linear regression equation from step 1 to convert the sample

    
     to LogD.
    
Protocol B: Potentiometric pKa Determination

Accurate pKa is essential to de-convolute LogP (intrinsic lipophilicity) from LogD (pH-dependent distribution).

  • Setup: Use a Sirius T3 or equivalent autotitrator.

  • Titration: Dissolve 1 mg of compound in 0.15 M KCl (ionic strength adjustor). Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and HCl.

  • Data Fitting: The inflection point of the charge-vs-pH curve identifies the pKa of the primary amine.

  • Validation: The expected pKa for this primary amine is ~9.0–9.5. A shift < 0.2 units relative to the non-fluorinated analog confirms the inductive distance-decay.

Visualization of Mechanisms

Diagram 1: Physicochemical Impact Pathway

This diagram illustrates how the 3-Fluoro substituent influences the molecular properties leading to ADME outcomes.

FluorineEffect Substituent 3-Fluoro Substituent Electronic Electronic Effect (Inductive -I) Substituent->Electronic Electronegativity Lipophilicity Lipophilicity (LogP Increase) Substituent->Lipophilicity Hydrophobic Surface Metabolism Metabolic Stability (C-F Bond Strength) Substituent->Metabolism Steric/Electronic Shield Electronic->Lipophilicity Dipole Modulation Outcome_Perm Enhanced Membrane Permeability (BBB) Lipophilicity->Outcome_Perm Partitioning Outcome_PK Extended Half-life (Reduced Clearance) Metabolism->Outcome_PK Blockade of Phase I

Caption: Mechanistic pathway of the 3-fluoro substituent enhancing ADME properties.

Diagram 2: LogD Determination Workflow

A step-by-step logic flow for the experimental validation protocol.

LogDProtocol Start Start: Compound Synthesis Prep Sample Preparation (10mM DMSO Stock) Start->Prep HPLC HPLC-UV Analysis (Gradient 0-100% ACN) Prep->HPLC Calc Calculate LogD (Regression Analysis) HPLC->Calc Calibration Standard Curve Generation (Theophylline, etc.) Calibration->HPLC Reference Decision Is LogD > 2.0? Calc->Decision Pass Optimal for CNS Entry Decision->Pass Yes Fail Modify Side Chain Decision->Fail No

Caption: Decision workflow for high-throughput LogD assessment.

Comparative Data Summary

The following table summarizes the theoretical impact of the 3-F substitution compared to the non-fluorinated (H) and chlorinated (3-Cl) analogs.

Property3-H (Parent)3-F (Target)3-Cl (Analog)Rationale
LogP (Calc) ~2.1~2.3 ~2.7F adds lipophilicity but less than Cl.
C-X Bond Energy 99 kcal/mol116 kcal/mol 81 kcal/molF provides superior metabolic stability.
Van der Waals Radius 1.20 Å1.47 Å 1.75 ÅF is the closest steric mimic to H (Bioisostere).
Hammett Constant (

)
0.000.34 0.37Strong electron withdrawal affects ring electronics.

Conclusion

The inclusion of the fluorine atom at the 3-position of 1-[(1-Aminobutan-2-yl)oxy]benzene is a precision engineering step. It serves a dual purpose: increasing lipophilicity to facilitate blood-brain barrier (BBB) penetration and blocking metabolic degradation to prolong duration of action. The 3-F substituent achieves this with minimal steric penalty, maintaining the binding fidelity of the parent scaffold.

Researchers should prioritize the HPLC-based LogD protocol to empirically verify these effects, as specific intramolecular interactions in the branched aminobutyl chain can cause deviations from calculated values.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Chemical Suppliers (CAS Verification). this compound (CAS 883539-37-5).[3][4] BLD Pharm / ThoreauChem. Link

Sources

Technical Whitepaper: Metabolic Stability Profiling of 1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of CNS-active small molecules, the aryloxyalkylamine pharmacophore is a privileged structure, frequently serving as a scaffold for monoamine transporter inhibitors (e.g., atomoxetine, duloxetine analogs). This guide provides a comprehensive technical analysis of the metabolic stability of 1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene (hereafter referred to as Compound A ).

The presence of a primary amine, a chiral ether linkage, and a meta-fluorinated phenyl ring creates a unique metabolic profile. This whitepaper details the specific metabolic liabilities of Compound A, outlines the experimental protocols required to validate its stability, and provides a framework for interpreting intrinsic clearance (


) data to guide lead optimization.

Chemical Architecture & Metabolic Liabilities[1]

To predict metabolic fate, we must deconstruct the molecule into its constituent "metabolicophores" (structural units susceptible to biotransformation).

Structural Analysis
  • Primary Amine (

    
    ):  Located at the terminus of the butyl chain. Primary amines are high-risk substrates for Monoamine Oxidases (MAO-A/B)  and CYP450-mediated oxidative deamination .
    
  • Ether Linkage (

    
    ):  Connects the aromatic ring to the aliphatic chain. While generally stable, this site is susceptible to O-dealkylation  (typically CYP2D6 or CYP2C19 mediated), leading to scaffold fragmentation.
    
  • 3-Fluorophenyl Ring: The fluorine atom at the meta position (C3) serves two roles:

    • Metabolic Blockade: It prevents aromatic hydroxylation at the C3 position.

    • Electronic Modulation: As an electron-withdrawing group (EWG), it deactivates the ring, potentially reducing the rate of oxidation at the para (C4) and ortho (C2, C6) positions compared to a non-fluorinated analog.

Predicted Metabolic Pathways

The metabolic clearance of Compound A is likely driven by three competing pathways:

  • 
    -Carbon Hydroxylation (N-Dealkylation/Deamination): 
    
    • Mechanism:[1][2][3][4][5][6] CYP450 abstracts a hydrogen from the carbon

      
       to the nitrogen. The resulting carbinolamine intermediate collapses to release ammonia and an aldehyde (which is rapidly oxidized to a carboxylic acid).
      
    • Enzymes:[2] CYP2D6, MAO-A/B.

  • O-Dealkylation:

    • Mechanism:[1][2][3][4][5][6] Hydroxylation of the carbon

      
       to the ether oxygen on the butyl chain. Collapse of the hemiacetal releases 3-fluorophenol  and 1-aminobutan-2-one .
      
    • Enzymes:[2] CYP2D6, CYP2C19.

  • Aromatic Hydroxylation:

    • Mechanism:[1][2][3][4][5][6] Direct oxidation of the phenyl ring. The 3-F substituent directs metabolism to the C4 or C6 positions.

    • Enzymes: CYP2D6, CYP3A4.

Visualization: Metabolic Pathway Map

The following diagram illustrates the divergent metabolic fates of Compound A.

MetabolicPathways Parent Parent Compound This compound M3 Metabolite M3 (Phenolic Hydroxylation) via Aromatic Oxidation Parent->M3 CYP450 (Ring Oxidation) Int1 Carbinolamine Intermediate Parent->Int1 CYP/MAO (alpha-C hydroxylation) Int2 Hemiacetal Intermediate Parent->Int2 CYP450 (O-alkyl hydroxylation) M1 Metabolite M1 (Aldehyde/Acid) via Oxidative Deamination M2 Metabolite M2 (3-Fluorophenol) via O-Dealkylation Int1->M1 Spontaneous Collapse (-NH3) Int2->M2 Scaffold Cleavage

Figure 1: Predicted Phase I metabolic pathways for Compound A. The primary amine and ether linkage represent the major "soft spots" for clearance.

Experimental Protocols: Validating Stability

To rigorously assess the stability of Compound A, a tiered approach using Liver Microsomes (HLM) and Hepatocytes is required.

Assay 1: Microsomal Stability (Phase I Clearance)

This assay isolates CYP450-mediated metabolism. Since Compound A contains a primary amine, MAO inhibition controls are critical to distinguish CYP vs. MAO clearance.

Protocol:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Reaction Mixture:

    • Substrate (Compound A): 1 µM (Final). Note: Low concentration ensures first-order kinetics (

      
      ).
      
    • Microsomal Protein: 0.5 mg/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Control Arm A: + NADPH (Cofactor for CYP).

    • Control Arm B: + NADPH + Pargyline (MAO Inhibitor) – Crucial for primary amines.

    • Negative Control: No NADPH (assesses chemical instability).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Assay 2: Hepatocyte Stability (Phase I & II)

Microsomes lack cytosolic enzymes (like some transferases) and cell membranes. Hepatocytes provide a "whole cell" system to detect Glucuronidation (UGT) of the phenol metabolites or direct N-glucuronidation.

Protocol Highlights:

  • Cell Density:

    
     cells/mL.
    
  • Timepoints: Extend to 120 min (

    
    ).
    
  • Readout: Monitor disappearance of Parent and appearance of Glucuronides (+176 Da shift in LC-MS).

Data Interpretation & Calculations

The raw data (Peak Area Ratio vs. Time) must be converted into kinetic parameters to predict in vivo clearance.

Determining Half-Life ( )

Plot


 vs. Time (

). The slope (

) of the linear regression represents the elimination rate constant.


Calculating Intrinsic Clearance ( )

 represents the enzyme's ability to metabolize the drug in the absence of flow or protein binding limitations.

For Microsomes:



Scaling to Whole Liver (Human):



Interpretation Table

Use the following benchmarks to classify Compound A's stability:


(mL/min/kg)
ClassificationImplication for Drug Discovery
< 15 Low ClearanceGood metabolic stability. Likely high bioavailability (

).
15 - 45 ModerateAcceptable. May require twice-daily dosing.
> 45 High ClearancePoor stability. Likely extensive First-Pass Effect. Lead Optimization Required.

Workflow Visualization

The following diagram details the decision tree for processing stability data.

Workflow Start Start: Compound A Stability Assay HLM Microsomal Incubation (+/- NADPH) Start->HLM Analysis LC-MS/MS Quantification (ln %Remaining vs Time) HLM->Analysis Decision Calculate CL_int Analysis->Decision HighStab Low Clearance (CL < 15 mL/min/kg) Proceed to PK Decision->HighStab Stable LowStab High Clearance (CL > 45 mL/min/kg) Identify Metabolites Decision->LowStab Unstable MetID Metabolite ID (MetID) Is it N-dealkylation or Ring Oxidation? LowStab->MetID Opt1 Strategy: Deuteration of alpha-Carbon MetID->Opt1 If N-dealkylation dominant Opt2 Strategy: Add F/Cl to block Ring Oxidation MetID->Opt2 If Aromatic OH dominant

Figure 2: Experimental workflow and decision logic for metabolic stability assessment.

Strategic Optimization (Case Study Application)

If Compound A exhibits high clearance (


 mL/min/kg), the following medicinal chemistry strategies are recommended based on the structure:
  • Block N-Dealkylation:

    • Deuteration: Replace the hydrogen atoms on the C1 and C2 carbons of the butyl chain with Deuterium. The C-D bond is stronger than C-H, potentially slowing down the rate-limiting step of hydrogen abstraction (Kinetic Isotope Effect) [1].

    • Steric Hindrance: Introduce a methyl group

      
       to the nitrogen (converting to a secondary amine or branched primary amine) to hinder enzymatic access.
      
  • Block Aromatic Oxidation:

    • If the major metabolite is the phenol (M3), add a second Fluorine or Chlorine atom at the C4 (para) position to block the most reactive site on the ring [2].

  • Mitigate MAO Liability:

    • Primary amines are prime MAO targets. Methylating the amine to a secondary or tertiary amine often reduces MAO affinity while maintaining transporter potency [3].

References

  • Seger, S. T., et al. (2015).[1] "Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450." Chemical Research in Toxicology, 28(4), 597-603.[1] Link

  • Haghi, W., et al. (2023). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Link

  • Rose, J., & Castagnoli, N. (1983). "The metabolism of tertiary amines." Medicinal Research Reviews, 3(1), 73-88. Link

  • Słoczyńska, K., et al. (2019).[7] "Metabolic stability and its role in the discovery of new chemical entities." Acta Pharmaceutica, 69, 345–361.[7] Link

Sources

Methodological & Application

Application Note: Strategic Optimization of Mitsunobu Etherification for Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated aryl ethers are critical bioisosteres in medicinal chemistry, offering improved metabolic stability and lipophilicity.[1] However, synthesizing these motifs via the Mitsunobu reaction presents a unique "acidity-nucleophilicity paradox."[1] Fluorine substitution lowers the phenol pKa (often < 8), which facilitates the initial protonation of the Mitsunobu betaine but simultaneously renders the resulting phenoxide less nucleophilic. Furthermore, ortho-fluorine substitution introduces steric strain that can arrest the SN2 transition state.[1]

This guide details the optimization of reaction conditions specifically for fluorinated phenol derivatives, moving beyond standard DEAD/PPh3 protocols to high-performance systems like ADDP/PBu3 and CMBP (Tsunoda Reagent).

Mechanistic Insight: The Fluorine Effect

To optimize the reaction, one must understand the failure modes specific to electron-deficient phenols.

The Betaine-Phosphonium Equilibrium

The classic Mitsunobu mechanism involves the formation of a betaine intermediate (DEAD-PPh3). This basic species (


) must be protonated by the pronucleophile (phenol).
  • Standard Phenols (pKa ~10): Protonation is slow but equilibrium favors the active alkoxyphosphonium species.

  • Fluorinated Phenols (pKa < 7): Protonation is rapid. However, the resulting highly stabilized phenoxide anion is a poor nucleophile.[1] It often fails to attack the alkoxyphosphonium intermediate, leading to two major failure modes:[1]

    • N-Alkylation: The phenoxide attacks the hydrazide nitrogen instead of the carbon.

    • Elimination: The basic betaine acts as a base, causing E2 elimination of the alcohol.[1]

Mechanism & Failure Pathways

The diagram below illustrates the kinetic competition determining yield.

mitsunobu_mechanism Reagents Reagents (DEAD + PPh3) Betaine Betaine Intermediate (zwitterion) Reagents->Betaine Activation OxyPhos Alkoxyphosphonium (R-O-PPh3+) Betaine->OxyPhos + Alcohol Alcohol Alcohol (R-OH) Phenol Fluorinated Phenol (Ar-OH) IonPair Ion Pair (ArO- ... OxyPhos) OxyPhos->IonPair + Phenol (Protonation) Side_Elim Side Product: Olefin (Elimination) OxyPhos->Side_Elim E2 Elimination Product Desired Ether (Ar-O-R) IonPair->Product SN2 Attack (Fast for e- rich ArO-) Side_N Side Product: N-Alkylated Hydrazide IonPair->Side_N Attack on N (Favored if ArO- is weak nuc)

Figure 1: Kinetic bifurcation in the Mitsunobu reaction. Fluorinated phenols increase the risk of N-alkylation (Red path) due to low nucleophilicity.

Reagent Selection Matrix

Standard DEAD/PPh3 is often insufficient for fluorinated substrates. Use this matrix to select the appropriate system.

ParameterStandard System High-Performance System Thermal System
Reagents DEAD / PPh3ADDP / PBu3 CMBP (Tsunoda Reagent)
Phenol pKa 9 – 136 – 115 – 13
Steric Bulk LowHigh (ortho-F, ortho-CF3)High
Temperature 0°C to RT0°C to RTRT to 110°C
Solvent THFDCM or TolueneToluene or THF
Primary Benefit Cost-effectiveIncreased Betaine BasicityThermal stability, easy workup

Experimental Protocols

Protocol A: The "Gold Standard" for Fluorinated Phenols (ADDP/PBu3)

Rationale: ADDP (1,1'-(azodicarbonyl)dipiperidine) forms a more basic betaine than DEAD, facilitating the deprotonation of the alcohol and stabilizing the intermediate. PBu3 is more nucleophilic than PPh3, accelerating the formation of the alkoxyphosphonium species.

Reagents:

  • Alcohol (1.0 equiv)[2]

  • Fluorinated Phenol (1.2 – 1.5 equiv)

  • ADDP (1.5 equiv)

  • PBu3 (1.5 equiv)

  • Solvent: Anhydrous DCM (preferred) or Toluene.

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction flask and cool under Argon/Nitrogen.

  • Dissolution: Dissolve the Alcohol (1.0 eq) and Fluorinated Phenol (1.2 eq) in anhydrous DCM (0.1 M concentration).

  • Phosphine Addition: Add PBu3 (1.5 eq) to the solution. Note: PBu3 is pyrophoric; handle with strict inert techniques.

  • Cooling: Cool the mixture to 0°C.

  • Azodicarboxylate Addition: Add ADDP (1.5 eq) in one portion (if solid) or dropwise (if dissolved in minimal DCM).

    • Critical: Unlike DEAD, ADDP is often added as a solid.[1] Ensure rapid stirring to disperse.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 12–24 hours.[1]

  • Monitoring: Monitor by TLC/LCMS. Look for the disappearance of the alcohol.

  • Workup: Dilute with hexanes (precipitates ADDP-H2 byproduct). Filter. Concentrate filtrate and purify via flash chromatography.

Protocol B: Thermal Activation with CMBP (Tsunoda Reagent)

Rationale: For extremely hindered phenols (e.g., 2,6-difluorophenol derivatives), heating is required to overcome the activation energy of the SN2 step.[1] Standard DEAD decomposes at elevated temperatures.[1] CMBP (Cyanomethylenetributylphosphorane) is stable up to 110°C.

Reagents:

  • Alcohol (1.0 equiv)[2]

  • Fluorinated Phenol (1.2 equiv)

  • CMBP (1.5 equiv) [Commercially available or synthesized]

  • Solvent: Toluene (anhydrous).

Step-by-Step Procedure:

  • Mixing: In a pressure tube or sealed vial, combine Alcohol, Phenol, and CMBP in anhydrous Toluene (0.2 M).

  • Thermal Cycle: Heat the mixture to 80–100°C.

  • Duration: Stir for 4–12 hours.

  • Workup: Cool to RT. The byproduct is acetonitrile (volatile) and tributylphosphine oxide (water-soluble/polar).

  • Purification: Direct concentration followed by a short silica plug is often sufficient to remove phosphine oxides.

Troubleshooting & Optimization Logic

Use this decision tree when the standard reaction fails.

troubleshooting_tree Start Reaction Outcome? NoRxn No Reaction (SM Recovered) Start->NoRxn SideProd Side Products Formed Start->SideProd Check_pKa Check Phenol pKa NoRxn->Check_pKa N_Alk N-Alkylation Observed? SideProd->N_Alk Elim Elimination (Olefin)? SideProd->Elim Check_Steric Check Sterics (ortho-F?) Check_pKa->Check_Steric pKa > 8 Soln_ADDP Switch to ADDP/PBu3 (Increases Betaine Basicity) Check_pKa->Soln_ADDP pKa < 8 Soln_Heat Switch to CMBP + Heat (Overcomes Steric Barrier) Check_Steric->Soln_Heat High Sterics Soln_Order Change Order: Pre-mix PPh3 + DEAD, then add Alcohol, then Phenol N_Alk->Soln_Order Soln_Cold Run at -20°C Use less basic Phosphine Elim->Soln_Cold

Figure 2: Troubleshooting logic for Mitsunobu failures with fluorinated substrates.

References

  • Mitsunobu, O. (1981).[1] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. Link

  • Tsunoda, T., Yamamiya, Y., & Ito, S. (1993).[1] 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters. Link

  • Tsunoda, T., Ozaki, F., & Ito, S. (1994).[1][3] Novel Reactivity of Stabilized Methylenetributylphosphorane: A New Mitsunobu Reagent (CMBP). Tetrahedron Letters. Link

  • Dandapani, S., & Curran, D. P. (2004).[1] Separation-friendly Mitsunobu Reagents: A Review. Chemistry – A European Journal.[1][4] Link

  • Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link

Sources

Advanced Reductive Amination Protocols for Aminobutanyl Side Chain Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminobutanyl side chain (


) is a critical pharmacophore in medicinal chemistry, frequently serving as a linker in PROTACs or a binding motif in GPCR ligands (e.g., buspirone analogs). While direct alkylation with 4-chlorobutyl precursors often leads to over-alkylation or elimination byproducts, reductive amination  offers a convergent, mild, and highly chemoselective alternative.

This guide details the two primary retrosynthetic disconnections for installing this moiety:

  • Route A: Coupling a Scaffold-Amine with N-Boc-4-aminobutanal.

  • Route B: Coupling a Scaffold-Aldehyde with N-Boc-1,4-diaminobutane.

Specific focus is placed on handling the unstable N-Boc-4-aminobutanal intermediate and utilizing Titanium(IV) isopropoxide [Ti(O


Pr)

] for sterically hindered substrates.

Strategic Decision Matrix

Select the optimal protocol based on your scaffold's functionality and steric environment.

G Start Start: Identify Scaffold Functionality ScaffoldType Scaffold Functional Group? Start->ScaffoldType ScaffoldAmine Primary/Secondary Amine (R-NH2 or R-NH-R') ScaffoldType->ScaffoldAmine ScaffoldAld Aldehyde/Ketone (R-CHO or R-C(O)R') ScaffoldType->ScaffoldAld ReagentA Reagent: N-Boc-4-aminobutanal ScaffoldAmine->ReagentA Sterics Is the Amine Hindered? ReagentA->Sterics Method1 Method 1: Standard STAB Protocol (NaBH(OAc)3, DCE) Sterics->Method1 No (Unhindered) Method2 Method 2: Lewis Acid Activation (Ti(OiPr)4 + NaBH4) Sterics->Method2 Yes (Hindered/Electron Deficient) ReagentB Reagent: N-Boc-1,4-diaminobutane ScaffoldAld->ReagentB Method3 Method 3: Inverse Addition STAB (Prevents dimerization) ReagentB->Method3

Figure 1: Decision tree for selecting the appropriate reductive amination protocol based on scaffold functionality and steric constraints.

Critical Reagent Handling: N-Boc-4-aminobutanal

The success of Route A depends entirely on the quality of N-Boc-4-aminobutanal. This aldehyde is prone to oxidation and cyclization (forming pyrroline derivatives) upon storage.

  • Commercial Status: Available, but purity varies.[1][2]

  • In-Situ Preparation (Recommended): For highest reliability, generate the aldehyde fresh from N-Boc-4-aminobutanol via Swern oxidation or Dess-Martin Periodinane (DMP) oxidation immediately prior to coupling.

  • Storage: If storage is necessary, keep at -20°C under Argon. If the liquid turns cloudy or yellow, repurify via rapid silica filtration (Hexane/EtOAc).

Detailed Protocols

Method 1: Standard Reductive Amination (Scaffold-Amine)

Best for: Unhindered primary or secondary amines reacting with N-Boc-4-aminobutanal.

Reagents:

  • Scaffold Amine (1.0 equiv)

  • N-Boc-4-aminobutanal (1.2 – 1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[3]

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv, optional but recommended)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Protocol:

  • Imine Formation: In a flame-dried flask under N

    
    , dissolve the Scaffold Amine in anhydrous DCE (0.1 M).
    
  • Add N-Boc-4-aminobutanal.

  • Optimization Step: If the amine is secondary, add AcOH (1.0 equiv) to catalyze iminium ion formation. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add STAB in one portion.

    • Note: STAB is milder than NaCNBH

      
       and will not reduce the aldehyde as quickly as it reduces the iminium species, preventing side-reaction alcohol formation.
      
  • Warm to RT and stir for 2–16 hours. Monitor by LCMS for consumption of the amine.

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[3]
Method 2: Titanium(IV) Mediated Reductive Amination

Best for: Electron-deficient amines (anilines), sterically hindered amines, or ketones.

Mechanism: Ti(O


Pr)

acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine/enamine.

Reagents:

  • Scaffold Amine (1.0 equiv)

  • N-Boc-4-aminobutanal (1.2 equiv)

  • Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

  • Sodium Borohydride (NaBH

    
    ) (2.0 equiv) - Added in Step 2
    
  • Solvent: THF (anhydrous) or Methanol (for the reduction step)

Protocol:

  • Activation: Dissolve Scaffold Amine and N-Boc-4-aminobutanal in anhydrous THF (0.2 M).

  • Add Ti(O

    
    Pr)
    
    
    
    dropwise. Stir at RT for 6–12 hours (or overnight for very hindered substrates).
    • Visual Cue: The solution often turns slightly yellow/orange.

  • Reduction:

    • Option A (One Pot): Add NaBH

      
       directly to the mixture (Caution: Exothermic, gas evolution).
      
    • Option B (Safer): Dilute with MeOH (equal volume to THF) before adding NaBH

      
       to ensure solubility of the borohydride.
      
  • Stir for 2–4 hours.

  • Hydrolysis (Crucial): Quench by adding 1N NaOH or water. A heavy white precipitate (TiO

    
    ) will form.
    
  • Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Partition the filtrate between EtOAc and water. Dry and concentrate.

Method 3: Inverse Addition (Scaffold-Aldehyde)

Best for: Attaching the chain to a Scaffold-Aldehyde using N-Boc-1,4-diaminobutane.

Challenge: The diamine can dimerize (reacting with two scaffold aldehydes) if the stoichiometry is uncontrolled.

Protocol:

  • Dissolve N-Boc-1,4-diaminobutane (1.5 equiv) in DCE/AcOH (10:1).

  • Add the Scaffold Aldehyde (1.0 equiv) slowly to the amine solution (to maintain high amine concentration relative to aldehyde).

  • Stir for 30 mins.

  • Add STAB (1.5 equiv) and stir overnight.

Quantitative Comparison of Reducing Agents

ReagentSelectivityToxicityWater ToleranceRecommended Use
NaBH(OAc)3 (STAB) High (Imine > Aldehyde)LowModerateStandard for aldehydes and ketones.
NaCNBH3 HighHigh (Cyanide) HighUse only if STAB fails or low pH is required.
NaBH4 Low (Reduces Aldehydes)LowLowUse only after pre-forming imine (Method 2).[4]
H2 / Pd-C Low (Reduces Nitro/Alkene)LowN/AAvoid if scaffold has reducible groups.

Troubleshooting & Quality Control

Common Failure Modes
  • Cyclization of Aldehyde:

    • Symptom:[5][6][7][8][9] Low yield, presence of pyrroline byproduct in LCMS.

    • Fix: Ensure N-Boc-4-aminobutanal is fresh. Do not use acid catalyst in the absence of the amine partner.

  • Dialkylation (Over-reaction):

    • Symptom:[5][6][7][8][9] M+Scaffold mass observed.

    • Fix: Use excess amine (Method 3) or bulky protecting groups.

  • Titanium Emulsions:

    • Symptom:[5][6][7][8][9] Inseparable layers during workup of Method 2.

    • Fix: Use the "Celite filtration" step before liquid-liquid extraction. Washing the filter cake with 10% aqueous NH

      
      OH can help break titanium complexes.
      
QC Checklist
  • 1H NMR Validation: Look for the disappearance of the aldehyde proton (

    
     9.7 ppm) and the appearance of the new methylene protons adjacent to the nitrogen (
    
    
    
    2.5–2.7 ppm).
  • TLC: Amines often streak on silica. Use basified silica (run plate in 5% Etngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    N/Hexane before use) or use DCM/MeOH/NH
    
    
    
    OH (90:10:1) eluent.[2][6]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[10] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds with Sodium Borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1994, 1–9. Link

  • BenchChem Application Note. "Protocols for the Synthesis of 4-Aminobutanal via Reductive Amination." BenchChem Technical Support, 2025.[11][12] Link

  • Wilhelmsen, C. A. "Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines."[13] Syracuse University Dissertations, 2016. Link

Sources

Application Notes and Protocols for the Scale-Up Manufacturing of 1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene is a chiral organic molecule with potential applications in pharmaceutical and agrochemical research and development. Its structure, featuring a chiral aminobutanol ether linked to a fluorinated benzene ring, suggests its utility as a key building block in the synthesis of complex, biologically active compounds. The presence of the chiral center necessitates a stereoselective synthesis or an efficient resolution method to isolate the desired enantiomer, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.[1]

This document provides a comprehensive guide for the laboratory-scale synthesis and subsequent scale-up manufacturing of this compound. The proposed synthetic strategy is designed for robustness, scalability, and safety, addressing the critical challenges associated with handling reactive intermediates and ensuring enantiomeric purity.

Synthetic Strategy Overview

The manufacturing process is divided into three main stages:

  • Protected Ether Formation: A Williamson ether synthesis is employed to couple 3-fluorophenol with a suitable protected chiral aminobutanol derivative. This well-established reaction forms the core C-O-C bond of the target molecule.[2][3]

  • Deprotection: Removal of the amine protecting group to unveil the primary amine functionality.

  • Chiral Resolution and Purification: Isolation of the desired enantiomer and purification to meet stringent quality specifications.

This strategy prioritizes the use of commercially available starting materials and scalable reaction conditions.

Diagram: Overall Synthetic Workflow

G A 3-Fluorophenol C Williamson Ether Synthesis (NaH, THF) A->C B (S)-2-(tert-Butoxycarbonylamino)butan-1-ol B->C D (S)-tert-Butyl (1-((3-fluorophenyl)oxy)butan-2-yl)carbamate C->D Formation of Protected Ether E Acidic Deprotection (HCl) D->E Removal of Boc Group F Racemic this compound E->F G Chiral Resolution ((+)-Di-p-toluoyl-D-tartaric acid) F->G H Diastereomeric Salt Formation G->H I Fractional Crystallization H->I J Base Treatment I->J K Final Product: (S)-1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene J->K Isolation of Pure Enantiomer

Caption: Synthetic route for this compound.

Part 1: Laboratory-Scale Synthesis Protocol

This section details the step-by-step procedure for the synthesis of racemic this compound in a laboratory setting.

Step 1: Synthesis of (S)-tert-Butyl (1-((3-fluorophenyl)oxy)butan-2-yl)carbamate

This step involves the formation of the ether linkage via a Williamson ether synthesis. Sodium hydride is used as a strong base to deprotonate the phenol, which then acts as a nucleophile.[3]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Fluorophenol112.1110.0 g0.089 mol
(S)-2-(tert-Butoxycarbonylamino)butan-1-ol189.2717.8 g0.094 mol
Sodium Hydride (60% dispersion in mineral oil)24.004.28 g0.107 mol
Anhydrous Tetrahydrofuran (THF)-250 mL-
Saturated Ammonium Chloride Solution-100 mL-
Ethyl Acetate-300 mL-
Brine-100 mL-
Anhydrous Sodium Sulfate---

Protocol:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 4.28 g, 0.107 mol).

  • Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil, decanting the hexane carefully under a stream of nitrogen.

  • Add anhydrous THF (100 mL) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-fluorophenol (10.0 g, 0.089 mol) in anhydrous THF (50 mL) and add it dropwise to the sodium hydride suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

  • Dissolve (S)-2-(tert-butoxycarbonylamino)butan-1-ol (17.8 g, 0.094 mol) in anhydrous THF (100 mL) and add it dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated ammonium chloride solution (100 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (S)-tert-butyl (1-((3-fluorophenyl)oxy)butan-2-yl)carbamate as a colorless oil.

Step 2: Synthesis of Racemic this compound

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the desired primary amine.[4][5]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(S)-tert-Butyl (1-((3-fluorophenyl)oxy)butan-2-yl)carbamate283.3520.0 g0.071 mol
4 M HCl in 1,4-Dioxane-100 mL-
Diethyl Ether-200 mL-
2 M Sodium Hydroxide Solution-As needed-
Dichloromethane-300 mL-

Protocol:

  • Dissolve (S)-tert-butyl (1-((3-fluorophenyl)oxy)butan-2-yl)carbamate (20.0 g, 0.071 mol) in 4 M HCl in 1,4-dioxane (100 mL) in a 250 mL round-bottom flask.

  • Stir the solution at room temperature for 4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, add diethyl ether (200 mL) to precipitate the hydrochloride salt of the product.

  • Filter the precipitate and wash with cold diethyl ether.

  • Dissolve the salt in water and adjust the pH to >10 with 2 M sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain racemic this compound as an oil.

Step 3: Chiral Resolution of this compound

The racemic amine is resolved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization. (+)-Di-p-toluoyl-D-tartaric acid is a common and effective resolving agent for chiral amines.[6][7]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Racemic this compound183.2310.0 g0.055 mol
(+)-Di-p-toluoyl-D-tartaric Acid386.3721.2 g0.055 mol
Methanol-200 mL-
2 M Sodium Hydroxide Solution-As needed-
Diethyl Ether-300 mL-

Protocol:

  • Dissolve racemic this compound (10.0 g, 0.055 mol) in methanol (100 mL) in a 500 mL Erlenmeyer flask.

  • In a separate flask, dissolve (+)-di-p-toluoyl-D-tartaric acid (21.2 g, 0.055 mol) in methanol (100 mL), warming gently if necessary.

  • Add the tartaric acid solution to the amine solution with stirring.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • The enantiomeric excess of the crystallized salt can be determined by chiral HPLC analysis of the free amine after liberating a small sample.

  • Recrystallize the salt from methanol until the desired enantiomeric purity is achieved.

  • To liberate the free amine, dissolve the purified diastereomeric salt in water and basify to pH >10 with 2 M sodium hydroxide solution.

  • Extract the aqueous solution with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure this compound.

Part 2: Scale-Up Procedures and Considerations

Transitioning the synthesis from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and consistency.

Diagram: Key Scale-Up Considerations

G cluster_0 Williamson Ether Synthesis cluster_1 Deprotection cluster_2 Chiral Resolution A Heat Management (Exothermic Reaction) B Reagent Addition Control (Slow addition of NaH and electrophile) A->B C Hydrogen Gas Evolution (Inert atmosphere, proper venting) B->C D Corrosion Resistant Reactors (Acidic conditions) E Off-Gas Scrubbing (HCl vapors) D->E F Crystallization Control (Cooling rate, seeding) G Solvent Recovery and Recycle F->G H Solid Handling and Drying G->H

Caption: Critical parameters for process scale-up.

Scale-Up of Williamson Ether Synthesis
  • Heat Management: The reaction of sodium hydride with the phenol is highly exothermic. On a large scale, efficient heat removal is critical to prevent a runaway reaction. Jacketed glass-lined reactors with precise temperature control are recommended. The rate of addition of the phenol to the sodium hydride slurry must be carefully controlled to manage the heat evolution.[8]

  • Reagent Handling: Sodium hydride is a flammable and water-reactive solid.[9] At an industrial scale, it is typically handled as a dispersion in mineral oil, which reduces its pyrophoric nature. The dispersion can be charged to the reactor under a nitrogen blanket. Automated, enclosed charging systems are preferred to minimize operator exposure.

  • Hydrogen Evolution: The reaction of sodium hydride with the phenol liberates hydrogen gas, creating a fire and explosion hazard. The reactor must be equipped with a robust inerting system (e.g., nitrogen or argon) and a properly sized vent line connected to a safe location or a scrubbing system.[10]

  • Solvent Selection: While THF is a suitable solvent for this reaction, its potential to form peroxides must be managed on a large scale. Alternative, higher-boiling point ethers or aprotic polar solvents may be considered, but would require process re-optimization.

Scale-Up of Deprotection
  • Equipment: The use of strong acids like HCl necessitates the use of corrosion-resistant reactors, such as glass-lined steel.

  • Work-up: The large-scale neutralization and extraction will generate significant volumes of aqueous and organic waste, which must be handled in accordance with environmental regulations.

  • Product Isolation: On a larger scale, isolation of the hydrochloride salt by filtration can be challenging. An alternative is to perform a solvent swap after the deprotection, remove the dioxane, and then proceed with the aqueous work-up.

Scale-Up of Chiral Resolution
  • Crystallization: The success of the resolution on a large scale depends on precise control over the crystallization process. This includes the cooling profile, agitation rate, and the potential use of seed crystals to ensure consistent crystal size and purity.

  • Filtration and Drying: Large-scale filtration and drying equipment, such as a filter-dryer, will be required to handle the diastereomeric salt and the final product. The drying process must be carefully controlled to avoid thermal degradation.

  • Alternative Resolution Technologies: For very large-scale production, alternative technologies such as preparative chiral chromatography (e.g., Simulated Moving Bed chromatography) could be more efficient and economical than classical resolution.[11][]

Safety Protocols

General Precautions:

  • All operations should be conducted in a well-ventilated area, preferably in a fume hood for laboratory scale and in a contained and ventilated environment for industrial scale.

  • Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, flame-retardant lab coats, and chemically resistant gloves.[9]

  • Emergency eyewash stations and safety showers must be readily accessible.[8]

Specific Hazards:

  • Sodium Hydride: Highly flammable and reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[13][14] It should be handled under an inert atmosphere. In case of fire, use a Class D fire extinguisher (dry powder); do not use water, carbon dioxide, or foam.[14]

  • Tetrahydrofuran (THF): Can form explosive peroxides upon exposure to air and light. Use stabilized THF and test for peroxides before use, especially before distillation.

  • Hydrochloric Acid (in Dioxane): Corrosive and toxic. Avoid inhalation of vapors and contact with skin and eyes.

References

  • State of New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from [Link]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • Ferreira, F., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1849-1857.
  • RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Retrieved from [Link]

  • RotaChrom. (2023). The Secrets to Mastering Chiral Chromatography. Retrieved from [Link]

  • W. P. et al. (2014). Industrial Applications of Chiral Chromatography.
  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Novel preparation of chiral α-amino acids using the Mitsunobu–Tsunoda reaction. Retrieved from [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (2018). Chiral Separation techniques at Industrial Scale?. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing (S)-2-aminobutanol.
  • Springer Nature. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]

  • BMC Biotechnology. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Retrieved from [Link]

  • Google Patents. (n.d.). The method of one kind catalysis S (+) 2 aminobutyric acid hydrogenation synthesis S (+) 2 amino butanol.
  • Google Patents. (n.d.). One kind synthesis(S)The method of 2 amino butanols.
  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent Office.

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving Low Yields in the Synthesis of 1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in this specific synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve higher product yields.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically involves a multi-step process. A common route includes the N-protection of (R)-2-aminobutanol, followed by an etherification reaction with 1,3-difluorobenzene or a related derivative, and concluding with the deprotection of the amine. Each of these stages presents unique challenges that can contribute to a reduction in the overall yield.

Below is a generalized workflow for this synthesis:

Synthetic_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Etherification cluster_2 Step 3: Deprotection 2_aminobutanol (R)-2-Aminobutanol N_Boc_aminobutanol N-Boc-(R)-2-aminobutanol 2_aminobutanol->N_Boc_aminobutanol Protection Boc_protection Boc Anhydride (Boc2O) etherification Mitsunobu or Williamson Ether Synthesis N_Boc_aminobutanol->etherification 3_fluorophenol 3-Fluorophenol 3_fluorophenol->etherification protected_product N-Boc-1-[(1-aminobutan-2-yl)oxy]-3-fluorobenzene etherification->protected_product deprotection Acidic Conditions (e.g., TFA, HCl) protected_product->deprotection final_product This compound deprotection->final_product

Caption: General synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs)

Step 1: N-Protection of (R)-2-Aminobutanol

Q1: What are common issues leading to low yields during the Boc-protection of (R)-2-aminobutanol?

A1: Low yields in this step often stem from incomplete reactions or the formation of side products. Key factors include:

  • Reagent Quality: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time. Ensure you are using a fresh, high-quality reagent.

  • Base Selection: While sometimes not strictly necessary, the choice and amount of base can be critical. For amino alcohols, a non-nucleophilic base like triethylamine (TEA) is often used to neutralize any acid formed and drive the reaction to completion.[1]

  • Solvent Choice: The reaction is typically performed in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Ensure the solvent is anhydrous, as water can hydrolyze the Boc anhydride.

  • Reaction Temperature: The reaction is generally run at room temperature.[2] However, for sluggish reactions, gentle heating (e.g., to 40°C) can be beneficial.[2]

Q2: How can I monitor the progress of the N-Boc protection?

A2: Thin-Layer Chromatography (TLC) is the most convenient method. The Boc-protected product will have a higher Rf value than the starting amino alcohol. Staining with ninhydrin can be used to visualize the primary amine of the starting material, which will disappear as the reaction proceeds. For more quantitative analysis, ¹H NMR spectroscopy can be used to observe the appearance of the characteristic tert-butyl peak around 1.4 ppm.[3]

Step 2: Etherification

Q3: Which etherification method is better for this synthesis: Williamson or Mitsunobu?

A3: Both methods can be employed, but they have different advantages and disadvantages.

  • Williamson Ether Synthesis: This method involves the reaction of an alkoxide with an alkyl halide. In this case, you would deprotonate the N-Boc-2-aminobutanol with a strong base (like NaH) to form the alkoxide, which then reacts with a suitable fluoroaromatic compound (e.g., 1-bromo-3-fluorobenzene).[4][5] A major challenge is that the alkoxide is also a strong base, which can lead to elimination side reactions, especially if the alkyl halide is sterically hindered.[6]

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ether using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8] It generally proceeds with inversion of configuration at the alcohol's stereocenter and is often milder than the Williamson synthesis.[8][9] However, the removal of byproducts like triphenylphosphine oxide and the reduced hydrazine can be challenging.[10]

For sterically hindered secondary alcohols like N-Boc-2-aminobutanol, the Mitsunobu reaction is often preferred as it can provide higher yields and better stereochemical control.[8][9]

Q4: My Mitsunobu reaction is giving a low yield. What are the likely causes?

A4: Low yields in a Mitsunobu reaction can be attributed to several factors:

  • Reagent Quality: DEAD and DIAD are sensitive to light and heat. Use fresh or properly stored reagents. Triphenylphosphine can oxidize to triphenylphosphine oxide upon prolonged exposure to air.

  • Order of Addition: The order in which reagents are added can be crucial. Typically, the alcohol, phenol, and triphenylphosphine are dissolved in an appropriate solvent (like THF) and cooled to 0°C before the slow, dropwise addition of the azodicarboxylate.[7]

  • Acidity of the Nucleophile: The Mitsunobu reaction works best with acidic nucleophiles (pKa < 13).[7] 3-Fluorophenol is sufficiently acidic for this reaction.

  • Formation of Side Products: A common side reaction is the formation of an undesired product where the azodicarboxylate acts as the nucleophile.[7] This can occur if the intended nucleophile is not sufficiently reactive.

Step 3: Deprotection

Q5: I'm observing incomplete removal of the Boc group. How can I improve the deprotection step?

A5: Incomplete Boc deprotection is a frequent issue. Here are some troubleshooting steps:

  • Acid Strength and Concentration: The most common reason for incomplete deprotection is insufficient acid strength or concentration.[3] Trifluoroacetic acid (TFA) in DCM is a standard method.[2][11] If this is not effective, consider using a stronger acid like HCl in methanol or 1,4-dioxane.[2][11]

  • Reaction Time and Temperature: If the reaction is sluggish at room temperature, you can try extending the reaction time or gently heating the mixture (e.g., to 40-50°C), while monitoring for potential side reactions.[12]

  • Water Content: TFA is hygroscopic, and the presence of water can reduce its effectiveness.[3] Using anhydrous solvents and fresh TFA is recommended.

  • Scavengers: The tert-butyl cation generated during deprotection can cause side reactions, such as alkylation of electron-rich aromatic rings.[13] The use of a scavenger like anisole or thioanisole can help to trap this cation and prevent unwanted side products.[11]

Q6: Are there alternative, milder methods for Boc deprotection if my molecule has other acid-sensitive groups?

A6: Yes, several milder methods exist for Boc deprotection:

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) in DCM can effectively cleave the Boc group under milder conditions than strong Brønsted acids.[2]

  • TMSI: Trimethylsilyl iodide (TMSI) can also be used for deprotection, often at room temperature.[11]

  • Catalytic Iodine: In some cases, catalytic amounts of iodine can facilitate Boc removal under neutral conditions.[12]

III. Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving low-yield issues.

Observed Problem Potential Causes Recommended Solutions & Explanations
Low Yield in N-Protection 1. Incomplete reaction. 2. Hydrolysis of Boc anhydride. 3. Formation of di-Boc or other side products.1. Drive the reaction to completion: Increase the equivalents of Boc anhydride (e.g., to 1.2-1.5 eq.). Consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP).[11] 2. Ensure anhydrous conditions: Use dry solvents and fresh reagents. 3. Optimize reaction conditions: Monitor the reaction closely by TLC to avoid over-reaction. Ensure proper stoichiometry.
Low Yield in Etherification (Mitsunobu) 1. Poor quality of reagents (DEAD/DIAD, PPh₃). 2. Incorrect order of addition. 3. Steric hindrance. 4. Difficult purification.1. Use fresh reagents: Store DEAD/DIAD in a cool, dark place. Use freshly opened or purified triphenylphosphine. 2. Pre-form the betaine: In some cases, pre-mixing PPh₃ and DEAD/DIAD at 0°C before adding the alcohol and phenol can improve yields.[7] 3. Increase reaction time or temperature: For sterically hindered substrates, longer reaction times or slightly elevated temperatures may be necessary.[9] 4. Alternative workup: To remove triphenylphosphine oxide, precipitation from a nonpolar solvent (e.g., diethyl ether or hexanes) can be effective. Alternatively, flash column chromatography on silica gel is a standard purification method.
Low Yield in Etherification (Williamson) 1. E2 elimination as a major side reaction. 2. Low reactivity of the fluoroaromatic substrate. 3. Incomplete formation of the alkoxide.1. Use a less hindered substrate: This reaction works best with primary alkyl halides. Since the alcohol is secondary, this method is inherently prone to elimination.[5] 2. Use a more reactive electrophile: Consider using a fluoroaromatic compound with a better leaving group than fluoride, such as a bromide or iodide. 3. Ensure complete deprotonation: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF.[4]
Low Yield in Deprotection 1. Incomplete reaction. 2. Formation of t-butylated side products. 3. Degradation of the product under harsh acidic conditions.1. Increase acid strength/concentration: Switch from TFA to a stronger acid like HCl in an organic solvent.[3] 2. Use a scavenger: Add anisole or thioanisole to the reaction mixture to trap the t-butyl cation.[11] 3. Use milder conditions: If the product is acid-sensitive, explore alternative deprotection methods such as those using Lewis acids (e.g., ZnBr₂).[2]
Overall Low Yield 1. Accumulation of losses at each step. 2. Difficult purification and isolation.1. Optimize each step individually: Before attempting the full synthesis, optimize the conditions for each reaction to maximize the yield. 2. Improve purification techniques: Ensure efficient extraction and use appropriate chromatographic conditions. The final product is a free amine, which may streak on silica gel; adding a small amount of triethylamine to the eluent can improve the separation.

IV. Experimental Protocols

Protocol 1: N-Boc Protection of (R)-2-Aminobutanol
  • Dissolve (R)-2-aminobutanol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Add triethylamine (1.1 eq.) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-(R)-2-aminobutanol, which can be purified by column chromatography if necessary.

Protocol 2: Mitsunobu Etherification
  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-(R)-2-aminobutanol (1.0 eq.), 3-fluorophenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the protected product.

Protocol 3: N-Boc Deprotection with TFA
  • Dissolve the N-Boc protected intermediate (1.0 eq.) in DCM.

  • Add trifluoroacetic acid (TFA, 10-20 eq.) to the solution. If t-butylation is a concern, add anisole (1-2 eq.) as a scavenger.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.[12]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Troubleshooting_Logic start Low Yield Observed step_check Identify Problematic Step (TLC, NMR of crude) start->step_check protection N-Protection Issue step_check->protection Step 1 etherification Etherification Issue step_check->etherification Step 2 deprotection Deprotection Issue step_check->deprotection Step 3 sol_protection Check Reagent Quality Optimize Base/Solvent Ensure Anhydrous Conditions protection->sol_protection sol_etherification Check Reagent Quality Optimize Order of Addition Consider Mitsunobu vs. Williamson etherification->sol_etherification sol_deprotection Increase Acid Strength/Time Use Scavengers Consider Milder Methods deprotection->sol_deprotection

Caption: A troubleshooting workflow for diagnosing low-yield issues.

V. References

  • Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Mitsunobu Reaction Using Basic Amines as Pronucleophiles | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene: Mass Spectrometry Fragmentation and Alternative Analytical Approaches

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and chemical research, the unambiguous structural characterization of novel small molecules is a cornerstone of discovery and development. The compound 1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene, a molecule featuring an ether linkage, a primary amine, and a fluorinated aromatic ring, presents a unique analytical challenge due to its combination of functional groups. This guide provides an in-depth analysis of its mass spectrometric fragmentation behavior and offers a comparative perspective on alternative analytical techniques essential for comprehensive structural elucidation. As researchers and drug development professionals, understanding the interplay of these methods is crucial for generating robust and reliable data.

Part 1: Mass Spectrometry Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information about a compound through the analysis of its fragmentation patterns. The choice of ionization technique significantly influences the resulting mass spectrum. Here, we compare the predicted fragmentation of this compound under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization conditions.

Predicted Electron Ionization (EI) Fragmentation

Electron Ionization (EI) is a high-energy technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule.[1] The molecular ion (M+•) of this compound is expected at an m/z of 197, which, in accordance with the nitrogen rule for radical ions, is an odd number due to the single nitrogen atom.[2]

The primary fragmentation pathways are predicted to be driven by the presence of the amine and ether functional groups, which are readily ionized.

  • Alpha-Cleavage (Amine-driven): The most favorable fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage).[3] This results in the formation of a stable iminium ion. For the target molecule, the loss of an ethyl radical (•CH2CH3) would lead to a prominent fragment at m/z 168 . Alternatively, the loss of a methyl radical (•CH3) from the other side of the nitrogen would produce a fragment at m/z 182 . The loss of the largest alkyl group is generally preferred.[4]

  • Alpha-Cleavage (Ether-driven): Cleavage of the C-C bond alpha to the ether oxygen is another characteristic fragmentation pathway for ethers.[5][6] This would result in the formation of a resonance-stabilized oxonium ion. Cleavage of the bond between the secondary carbon and the aminomethyl group would lead to a fragment at m/z 125 (C7H7FO+) and the loss of a neutral aminomethyl radical.

  • Cleavage of the C-O Bond: Aromatic ethers can also fragment at the C-O bond.[6] Cleavage of the bond between the oxygen and the butanyl group would generate a fluorophenoxy radical and a charged aminobutane fragment at m/z 86 . Conversely, the formation of a fluorophenoxy cation at m/z 111 is also possible.

  • Aromatic Ring Fragmentation: The fluorobenzene moiety is relatively stable, but can undergo characteristic fragmentations, such as the loss of CO, to yield ions like the one at m/z 83 .[4]

The following Graphviz diagram illustrates the predicted EI fragmentation pathways:

EI_Fragmentation M M+• m/z 197 F1 m/z 168 (M - C2H5•) M->F1 - C2H5• (α-cleavage amine) F2 m/z 125 M->F2 - C3H8N• (α-cleavage ether) F3 m/z 111 (C6H4FO+) M->F3 - C4H10NO• F4 m/z 86 (C4H10N+) M->F4 - C6H4FO• F5 m/z 83 F3->F5 - CO

Caption: Predicted EI fragmentation of this compound.

Predicted Electrospray Ionization (ESI-MS/MS) Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with minimal in-source fragmentation.[7] For our target molecule, the protonated ion would be observed at m/z 198 . To induce fragmentation and gain structural information, tandem mass spectrometry (MS/MS) is employed.[2]

In positive ion mode ESI, protonation is most likely to occur at the primary amine due to its higher basicity. The fragmentation of this even-electron ion will be dominated by the loss of neutral molecules.[2]

  • Loss of Ammonia: A common fragmentation pathway for protonated primary amines is the loss of a neutral ammonia molecule (NH3), which would result in a fragment at m/z 181 .

  • Cleavage of the Ether Bond: The protonated ether linkage can lead to the cleavage of the C-O bond, resulting in the loss of the neutral aminobutanol molecule and the formation of a fluorophenyl cation at m/z 95 . Alternatively, cleavage could result in the formation of a protonated aminobutene ion at m/z 72 and the loss of neutral fluorophenol.

The following Graphviz diagram illustrates the predicted ESI-MS/MS fragmentation pathways:

ESI_Fragmentation MH [M+H]+ m/z 198 F1 m/z 181 ([M+H] - NH3) MH->F1 - NH3 F2 m/z 95 (C6H4F+) MH->F2 - C4H11NO F3 m/z 72 (C4H10N+) MH->F3 - C6H5FO

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Data Summary Table
IonizationPredicted m/zProposed Fragment Structure/LossFragmentation Pathway
EI 197[C10H14FNO]+•Molecular Ion
168[C9H11FNO]+Loss of •C2H5
125[C7H6FO]+Cleavage of C-C bond α to ether O
111[C6H4FO]+Cleavage of ether C-O bond
86[C4H10N]+Cleavage of ether C-O bond
ESI-MS/MS 198[C10H15FNO]+Protonated Molecule [M+H]+
181[C10H12FO]+Loss of NH3
95[C6H4F]+Loss of C4H11NO
72[C4H10N]+Loss of C6H5FO

Part 2: Comparative Analysis with Alternative Techniques

While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive structural elucidation relies on the synergistic use of multiple analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure determination.[2][3]

  • ¹H NMR: Would provide information on the number of different types of protons and their connectivity. We would expect to see distinct signals for the aromatic protons (with splitting patterns influenced by the fluorine atom), the protons on the aminobutane chain, and the amine protons.

  • ¹³C NMR: Would show the number of chemically non-equivalent carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial to piece together the full structure by establishing proton-proton and proton-carbon correlations, confirming the connectivity of the aminobutane chain and its attachment to the fluorophenyl ring via the ether linkage.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for identifying the functional groups present in a molecule.[9][10]

  • N-H Stretch: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region.[1]

  • C-O Stretch: Aromatic ethers exhibit a strong, characteristic C-O stretching band around 1250 cm⁻¹.[10]

  • C-F Stretch: A strong absorption band for the C-F bond is expected in the 1000-1300 cm⁻¹ region.

  • Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region would confirm the presence of the benzene ring.

Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural fragmentsHigh sensitivity, small sample requirementIsomers can be difficult to distinguish, fragmentation can be complex to interpret
NMR Spectroscopy Unambiguous connectivity of atoms, stereochemistryDefinitive structural elucidationLower sensitivity, larger sample amount needed, longer analysis time
FTIR Spectroscopy Presence of functional groupsFast, non-destructive, good for qualitative analysisProvides limited information on the overall molecular structure

Part 3: Experimental Protocols

To obtain the mass spectrometric data discussed, the following experimental workflows are recommended.

Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) Protocol

GC-MS is suitable for the analysis of volatile and thermally stable compounds.[11] Derivatization may be necessary to improve the chromatographic behavior of the amine.[12]

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., dichloromethane). For derivatization, react the sample with an appropriate agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-500.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) Protocol

LC-MS is ideal for the analysis of polar and thermally labile compounds and is the technique of choice for many small molecules.[4][6][]

  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of methanol/water (50:50 v/v) to create a 100 µg/mL stock solution. Further dilute to 1 µg/mL for analysis.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions (ESI-MS/MS):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • MS1 Scan: m/z 100-500 to identify the [M+H]+ ion.

    • MS2 Scan: Select the precursor ion (m/z 198) and fragment using collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to obtain a comprehensive fragmentation spectrum.

Overall Analytical Workflow

The following diagram outlines a logical workflow for the comprehensive structural elucidation of this compound.

Workflow cluster_MS Mass Spectrometry cluster_Spectroscopy Spectroscopy GCMS GC-EI-MS (Volatility/Thermal Stability) Data_Analysis Data Integration and Structure Confirmation GCMS->Data_Analysis LCMS LC-ESI-MS/MS (Polarity/Molecular Ion) LCMS->Data_Analysis FTIR FTIR (Functional Groups) FTIR->Data_Analysis NMR NMR (1D & 2D) (Definitive Structure) NMR->Data_Analysis Sample Unknown Sample This compound Sample->GCMS Sample->LCMS Sample->FTIR Sample->NMR Larger Sample

Caption: A comprehensive workflow for structural elucidation.

Conclusion

The structural elucidation of this compound requires a multi-faceted analytical approach. Mass spectrometry, through both EI and ESI-MS/MS techniques, provides critical information regarding the molecule's molecular weight and key structural motifs through predictable fragmentation pathways, including α-cleavages and neutral losses. However, for unambiguous confirmation of the compound's constitution and connectivity, these mass spectrometric data must be integrated with spectroscopic techniques. FTIR confirms the presence of essential functional groups, while NMR spectroscopy provides the definitive blueprint of the molecular architecture. By employing the experimental protocols and workflow outlined in this guide, researchers can confidently and accurately characterize this and other novel small molecules, ensuring the integrity and reliability of their scientific findings.

References

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]

  • Organic Spectroscopy International. MASS SPECTRUM OF ETHERS. (2015-07-02). [Link]

  • Hasan Saikot, M. S. FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. (2024-12-06). [Link]

  • Allinone V. IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023-02-27). [Link]

  • Le-Belle, J. et al. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2019-11-20). [Link]

  • University of Calgary. IR: amines. [Link]

  • Kertesz, V. et al. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019-02-10). [Link]

  • Waters. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]

  • Chemistry LibreTexts. 6.5: Amine Fragmentation. (2022-07-03). [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. (2016). [Link]

  • LCGC International. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025-01-29). [Link]

  • Schultz, C. L. et al. Formation and identification of novel derivatives of primary amine and zwitterionic drugs. (2016). [Link]

  • Hypha Discovery. Structure Elucidation and NMR. [Link]

  • Elyashberg, M. Identification and structure elucidation by NMR spectroscopy. (2018-01-13). [Link]

Sources

Strategic Fluorination in Drug Design: 3-Fluoro vs. 4-Fluoro Phenoxy Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Binding Affinity of 3-Fluoro and 4-Fluoro Phenoxy Derivatives Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the "Fluorine Scan" is a pivotal optimization strategy. While hydrogen-to-fluorine substitutions are often viewed as isosteric replacements to modulate lipophilicity, the choice between 3-fluoro (meta) and 4-fluoro (para) substitution on a phenoxy ring dictates profoundly different electronic, steric, and metabolic outcomes.

This guide provides a technical comparison to assist researchers in selecting the optimal substitution pattern.

Feature3-Fluoro Phenoxy (Meta) 4-Fluoro Phenoxy (Para)
Electronic Effect (

)
Strong EWG (

)
Weak EWG (

)
Primary Utility Electronic tuning, pKa modulation,

-hole targeting.
Metabolic blocking, steric extension.
Metabolic Stability Moderate (Ring deactivation).High (Blocks CYP450 para-hydroxylation).
Steric Vector Widens the molecule (120° vector).Lengthens the molecule (180° vector).
Binding Affinity Best for pockets requiring orthogonal interactions.Best for deep pockets; often mimics H-bond acceptors.
The Electronic Landscape: Hammett Analysis

The disparity in binding affinity between 3-F and 4-F derivatives often stems from their distinct electronic influences on the phenoxy system.

  • 3-Fluoro (Meta): The fluorine atom exerts a powerful inductive electron-withdrawing effect (-I) without a countervailing resonance donation into the ring system at the connection point.

    • Hammett Constant (

      
      ):  ~0.34
      
    • Impact: Significantly reduces electron density on the ether oxygen (or phenol oxygen), lowering its H-bond accepting capability. If the derivative is a phenol, it drastically lowers pKa (increases acidity).

  • 4-Fluoro (Para): The fluorine atom exerts an inductive withdrawing effect (-I) but also donates electron density back into the ring via resonance (+R). These effects partially cancel each other out.[1]

    • Hammett Constant (

      
      ):  ~0.06
      
    • Impact: Minimal perturbation of the electronic density at the ipso position compared to the unsubstituted phenyl. It maintains the H-bond accepting character of the ether oxygen more effectively than the 3-F analog.

Scientist's Insight: If your SAR data suggests the phenoxy oxygen acts as a critical H-bond acceptor, 4-F is safer. If you need to strip electron density to reduce oxidative liability or improve


-stacking interactions, 3-F  is the superior electronic modulator.
Metabolic Fortress: The Para-Block Strategy

One of the most common reasons to prioritize 4-fluoro substitution is the "Para-Block."

  • Mechanism: Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) favor oxidation at the electron-rich para position of aromatic rings.

  • The 4-F Advantage: The C-F bond (approx. 116 kcal/mol) is metabolically inert under physiological conditions. Substituting the para-hydrogen with fluorine effectively shuts down this metabolic clearance pathway.

  • The 3-F Limitation: While 3-F deactivates the ring electronically (making it less susceptible to electrophilic attack by CYP450), it leaves the vulnerable para position open.

Case Study: In the optimization of p38 kinase inhibitors and COX-2 inhibitors (e.g., Celecoxib analogs), shifting from unsubstituted to 4-fluoro phenoxy moieties has consistently yielded 2-5x improvements in metabolic half-life (


) without sacrificing potency.
Binding Affinity & Steric Fit

Binding affinity (


) is driven by the summation of enthalpic (H-bonds, VdW) and entropic factors.
Case Study: T-Cell Receptor (TCR) Interaction

In a study examining fluorinated peptide variants binding to the A6 TCR, the position of fluorine on a phenylalanine (structurally analogous to the phenoxy motif) dictated affinity:

  • 4-Fluoro: Resulted in a 3-fold enhancement in affinity (

    
     kcal/mol). The distal position allowed the fluorine to engage in favorable Van der Waals contacts or weak H-bonding with the receptor floor.
    
  • 3-Fluoro: Resulted in a 2-fold enhancement (

    
     kcal/mol).
    
Case Study: Angiokinase Inhibitors (WXFL-152)

In the design of WXFL-152, a multi-target angiokinase inhibitor, the 2-fluoro-4-chloro substitution pattern was utilized. Here, the fluorine was placed at the ortho position (functionally similar to meta relative to the tail) to lock conformation via intramolecular H-bonding, while the para position was used for steric bulk (Cl). This highlights that 3-F (or 2-F) is often used for conformational locking , while 4-F is used for interaction extension .

Visualization: Decision Logic & Workflow

The following diagram outlines the logical decision process for selecting between 3-F and 4-F derivatives during Lead Optimization.

FluorineScanLogic Start Start: Phenoxy Optimization MetabIssue Is Metabolic Clearance High? Start->MetabIssue ParaAttack Is Para-Hydroxylation the Major Route? MetabIssue->ParaAttack Yes ElectronicCheck Is Phenoxy Oxygen an H-Bond Acceptor? MetabIssue->ElectronicCheck No Select4F Select 4-Fluoro (Metabolic Block) ParaAttack->Select4F Yes ParaAttack->ElectronicCheck No Select4F_Elec Select 4-Fluoro (Maintain Basicity) ElectronicCheck->Select4F_Elec Yes (Need e- density) StericCheck Binding Pocket Shape? ElectronicCheck->StericCheck No (Neutral) Select3F Select 3-Fluoro (Electronic Deactivation) DeepPocket Deep/Narrow Pocket StericCheck->DeepPocket WidePocket Wide/Shallow Pocket StericCheck->WidePocket DeepPocket->Select4F_Elec Distal Extension WidePocket->Select3F Lateral Interaction

Figure 1: Decision Logic for Fluorine Scan. Blue nodes indicate physicochemical checkpoints; Green nodes indicate the optimal derivative choice.

Experimental Protocols

To objectively compare the 3-F and 4-F derivatives, the following self-validating protocols are recommended.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Determine


, 

, and

to distinguish residence time differences.
  • Immobilization: Immobilize the target protein on a CM5 sensor chip via amine coupling to a level of ~2000 RU.

  • Preparation: Dilute 3-F and 4-F derivatives in running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4) to a concentration series (e.g., 0.1 nM to 1

    
    M).
    
  • Injection: Inject analytes for 120s (association) followed by 300s dissociation time at a flow rate of 30

    
    L/min.
    
  • Validation: Include a positive control (parent compound) and a solvent correction (DMSO 1-5%).

  • Analysis: Fit data to a 1:1 Langmuir binding model.

    • Note: 4-F derivatives often show slower

      
       due to deeper hydrophobic burial compared to 3-F.
      
Protocol B: Microsomal Stability Assay

Objective: Quantify the "Para-Block" effect.

  • Incubation: Incubate test compounds (1

    
    M) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Success Criterion: The 4-F derivative should exhibit a

      
       at least 2-fold higher than the unsubstituted parent if para-hydroxylation is the driver.
      
References
  • TCR Binding Affinity

    • Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner.
    • [Link]

  • Hammett Constants & Electronic Effects

    • A Survey of Hammett Substituent Constants and Resonance and Field Parameters.
    • [Link] (Cited via general knowledge of Hansch/Leo datasets).

  • Metabolic Stability Strategies

    • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination.[2]

    • [Link]

  • Angiokinase Inhibitor Design (WXFL-152)

    • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide.
    • [Link]

  • General Fluorine Medicinal Chemistry

    • The role of fluorine in medicinal chemistry.
    • [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene (CAS No. 883539-37-5), a compound frequently utilized in research and development settings. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to provide a framework for safe laboratory practice that is both scientifically sound and operationally robust.

Part 1: Hazard Assessment and Waste Characterization

Before any handling or disposal can occur, a thorough understanding of the compound's hazards is paramount. This initial assessment dictates all subsequent safety and disposal protocols.

1.1. Intrinsic Hazards of the Compound this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications identify the compound as an irritant to the skin, eyes, and respiratory system. The presence of an amine functional group suggests it is basic and may react exothermically with acids. The fluorinated benzene ring indicates persistence and potential for environmental accumulation if not disposed of correctly.

1.2. Waste Classification Based on its properties and associated hazards, any waste containing this compound, including contaminated labware, personal protective equipment (PPE), and spill cleanup materials, must be treated as hazardous waste .[2][3] Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to make this determination.[4][5] Prohibiting disposal via standard trash or sanitary sewer systems is a key compliance requirement.[2][4]

Part 2: On-Site Handling and Accumulation Protocol

Proper management within the laboratory, at or near the point of generation, is a critical phase of the disposal lifecycle. This is often referred to as a Satellite Accumulation Area (SAA).[3]

Step 1: Personal Protective Equipment (PPE) Before handling the compound or its waste, personnel must don appropriate PPE to mitigate the risks of exposure identified in the hazard assessment.

PPE TypeSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber)To prevent skin contact and irritation (H315).[1][6]
Eye/Face Protection Safety glasses with side shields or gogglesTo prevent serious eye irritation from splashes (H319).[1][7]
Skin/Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use only in a well-ventilated area or chemical fume hoodTo prevent respiratory tract irritation from vapors or aerosols (H335).[1][8]

Step 2: Waste Container Selection and Labeling The integrity of the disposal process begins with the container.

  • Container Selection: Use a container made of chemically compatible material, such as high-density polyethylene (HDPE).[5] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[4][9]

  • Labeling: From the moment the first drop of waste is added, the container must be clearly labeled with the words "HAZARDOUS WASTE" .[9] The label must also include the full chemical name—"this compound"—and the approximate concentration or percentage of each component in the waste stream.[9]

Step 3: Segregation and Storage Chemical incompatibility can lead to dangerous reactions.

  • Segregation: Store the amine waste container separately from incompatible materials, particularly strong acids and oxidizing agents, using physical barriers or secondary containment.[4][10]

  • Storage Location: The container must be kept in a designated Satellite Accumulation Area, which is at or near the point of waste generation and under the control of laboratory personnel.[3] Keep the container tightly closed except when adding waste.[1][9]

Part 3: Final Disposal Workflow

The ultimate disposal of this hazardous material must be handled by a certified entity. Evaporation is never an acceptable method of disposal.[2]

DisposalWorkflow cluster_lab Laboratory Actions cluster_disposal Disposal Actions cluster_facility Final Disposition Generate Waste Generated (Pure compound, solutions, contaminated materials) Assess Assess Hazards & Classify as Hazardous Waste Generate->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Container Select & Label Compatible Waste Container PPE->Container Store Store in Designated Satellite Accumulation Area (SAA) Container->Store Segregate Segregate from Incompatible Chemicals (e.g., Acids) Store->Segregate Request Schedule Waste Pickup with EH&S or Licensed Contractor Store->Request Document Complete Hazardous Waste Manifest/Paperwork Request->Document Transfer Transfer Custody to Authorized Personnel Document->Transfer Dispose Transport to Approved Waste Disposal Plant for Incineration or Landfill Transfer->Dispose

Caption: Disposal workflow for this compound.

Step 1: Arrange for Collection Do not allow hazardous waste to accumulate indefinitely. Academic laboratories operating under Subpart K regulations must have waste removed every twelve months, while other regulations may specify shorter timeframes.[11] Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to schedule a pickup.[3][10]

Step 2: Documentation Properly document all waste generation and disposal activities as required by RCRA and local regulations.[4] This typically involves completing a hazardous waste manifest provided by the disposal contractor.

Step 3: Final Disposition Methods The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," is the guiding directive.[1] For fluorinated organic compounds, the primary disposal technologies are:

  • Hazardous Waste Incineration: This is often the preferred method for organic compounds, as high temperatures can break the strong carbon-fluorine bonds, theoretically eliminating the PFAS threat.[12][13]

  • Hazardous Waste Landfill: If incineration is not feasible, disposal in a specially permitted hazardous waste landfill is an option.[12] These facilities have extensive controls, such as double liner systems, to prevent environmental contamination.[12][14]

Part 4: Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spill Cleanup:

    • Control access to the area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[8]

    • Collect the absorbent material and contaminated debris into a designated hazardous waste container.[2][9]

    • Clean the spill area thoroughly.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor.[1]

    • Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[1]

By integrating this comprehensive, step-by-step guide into your laboratory's standard operating procedures, you can ensure the safe management and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • AK Scientific, Inc. Safety Data Sheet: this compound.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • Carl ROTH. Safety Data Sheet: Aminobenzene.
  • Fisher Scientific. (2009, September 22). Safety Data Sheet: Fluorobenzene.
  • BASF. Safety data sheet.
  • Collect and Recycle. Amine Disposal For Businesses.
  • U.S. Environmental Protection Agency (EPA). (2024, May 7). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials.
  • Purdue Engineering. Guidelines: Handling and Disposal of Chemicals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.